cholecystokinin 33 (10-20)
cholecystokinin 33 (10-20)
Brand Name:
Vulcanchem
CAS No.:
122998-75-8
VCID:
VC0055548
InChI:
InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N
Molecular Formula:
C51H93N17O16S
Molecular Weight:
1232.5 g/mol
cholecystokinin 33 (10-20)
CAS No.: 122998-75-8
Main Products
VCID: VC0055548
Molecular Formula: C51H93N17O16S
Molecular Weight: 1232.5 g/mol
CAS No. | 122998-75-8 |
---|---|
Product Name | cholecystokinin 33 (10-20) |
Molecular Formula | C51H93N17O16S |
Molecular Weight | 1232.5 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |
Standard InChIKey | WDYRRJKQWOQRLJ-HCWJCATPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N |
SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N |
Sequence | SGRMSIVKNLQ |
Synonyms | CCK 33 (10-20) cholecystokinin 33 (10-20) |
PubChem Compound | 129798 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume